molecular formula C11H8F4O3 B1626879 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione CAS No. 70862-63-4

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione

Cat. No.: B1626879
CAS No.: 70862-63-4
M. Wt: 264.17 g/mol
InChI Key: RQGDMUVAUOVABM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C11H8F4O3 and a molecular weight of 264.18 g/mol . It is known for its unique structure, which includes both trifluoromethyl and fluoro-methoxyphenyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the reaction of 3-fluoro-4-methoxyphenylacetone with trifluoroacetic anhydride in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione include:

    4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione: This compound has a similar structure but lacks the additional fluorine atom on the phenyl ring.

    4,4,4-Trifluoro-1-(3-chloro-4-methoxyphenyl)butane-1,3-dione: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

    4,4,4-Trifluoro-1-(3-fluoro-4-hydroxyphenyl)butane-1,3-dione: This compound has a hydroxyl group instead of a methoxy group on the phenyl ring.

Properties

IUPAC Name

4,4,4-trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c1-18-9-3-2-6(4-7(9)12)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGDMUVAUOVABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50513039
Record name 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-63-4
Record name 4,4,4-Trifluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50513039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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